Cas no 193013-48-8 (1H-BENZIMIDAZOLE-6-METHANOL, 1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-)
193013-48-8 structure
Product Name:1H-BENZIMIDAZOLE-6-METHANOL, 1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-
CAS-nummer:193013-48-8
MF:C16H15ClN2O
MW:286.756102800369
CID:3217598
PubChem ID:18315538
Update Time:2025-04-21
1H-BENZIMIDAZOLE-6-METHANOL, 1-[(2-CHLOROPHENYL)METHYL]-2-METHYL- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-BENZIMIDAZOLE-6-METHANOL, 1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-
- 1-(2-chlorobenzyl)-6-hydroxymethyl-2-methylbenzimidazole
- KGCTWUFDVBENSI-UHFFFAOYSA-N
- SCHEMBL6171309
- 1h-benzimidazole-6-methanol,1-[(2-chlorophenyl)methyl]-2-methyl-
- 193013-48-8
-
- Inchi: 1S/C16H15ClN2O/c1-11-18-15-7-6-12(10-20)8-16(15)19(11)9-13-4-2-3-5-14(13)17/h2-8,20H,9-10H2,1H3
- InChI-sleutel: KGCTWUFDVBENSI-UHFFFAOYSA-N
- LACHT: ClC1C=CC=CC=1CN1C(C)=NC2C=CC(CO)=CC1=2
Berekende eigenschappen
- Exacte massa: 286.0872908Da
- Monoisotopische massa: 286.0872908Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 328
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 38.1Ų
1H-BENZIMIDAZOLE-6-METHANOL, 1-[(2-CHLOROPHENYL)METHYL]-2-METHYL- Gerelateerde literatuur
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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